B1194683 Temavirsen Sodium CAS No. 1844874-96-9

Temavirsen Sodium

Cat. No.: B1194683
CAS No.: 1844874-96-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Temavirsen Sodium (also referred to as Temavirsen or RG101) is a hepatocyte-targeted antiviral oligonucleotide conjugated with N-acetylgalactosamine (GalNAc), designed for the treatment of hepatitis C virus (HCV) . Its chemical structure comprises a complex oligonucleotide sequence with GalNAc moieties that enable liver-specific targeting by binding to asialoglycoprotein receptors on hepatocytes . This conjugation enhances drug delivery efficiency and reduces off-target effects. Temavirsen acts by inhibiting viral replication through RNA interference (RNAi), targeting conserved regions of the HCV genome .

Its extended pharmacokinetic profile and targeted mechanism position it as a promising candidate for reducing treatment frequency in HCV management.

Properties

CAS No.

1844874-96-9

Origin of Product

United States

Comparison with Similar Compounds

Temavirsen Sodium vs. GSK2878175

Parameter This compound GSK2878175
Class GalNAc-conjugated oligonucleotide Small-molecule NS5B polymerase inhibitor
Target HCV RNA (RNAi mechanism) NS5B RNA-dependent RNA polymerase
Administration Parenteral (long-acting) Parenteral (long-acting)
Clinical Phase Phase I/II Phase I/II
Key Advantage Liver-specific targeting, prolonged activity Broad-spectrum activity against HCV genotypes
  • Structural Differences : Temavirsen’s oligonucleotide backbone and GalNAc conjugation contrast sharply with GSK2878175’s small-molecule structure, which lacks targeting ligands .
  • Mechanistic Differences : Temavirsen silences viral RNA via RNAi, while GSK2878175 inhibits NS5B polymerase, a critical enzyme for HCV replication .

Clinical and Pharmacokinetic Profiles

  • This compound : Early trials reported sustained viral load reduction over weeks post-dose, attributed to its LA formulation and hepatocyte retention . Adverse events were mild, primarily injection-site reactions.

Patient Acceptability and Feasibility

A 2019 survey highlighted high patient acceptability (>70%) for LA HCV therapies like Temavirsen and GSK2878175, particularly in low-resource settings where adherence to daily oral regimens is challenging .

Research Findings and Discussion

  • Efficacy : Both compounds show promise in early trials, but Temavirsen’s targeted delivery may offer superior durability compared to GSK2878175’s broader but shorter-acting mechanism .
  • Safety : Oligonucleotide therapies like Temavirsen carry risks of immune activation, whereas small molecules like GSK2878175 may face drug-drug interaction challenges .
  • Future Directions : Head-to-head trials are needed to compare viral rebound rates and resistance profiles. Additionally, combining Temavirsen with direct-acting antivirals (DAAs) could enhance cure rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.